molecular formula C7H3BrF2N2S B2766121 6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine CAS No. 2309459-57-0

6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine

Cat. No.: B2766121
CAS No.: 2309459-57-0
M. Wt: 265.08
InChI Key: FSPPBOWHBYIIGX-UHFFFAOYSA-N
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Description

6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C7H3BrF2N2S and a molecular weight of 265.08 g/mol It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine typically involves the bromination and fluorination of benzothiazole derivatives. One common method involves the reaction of benzothiazole-2-amine with bromine and fluorine sources under controlled conditions. For example, liquid bromine in acetic acid can be added to a solution of benzothiazole-2-amine in acetic acid, followed by the addition of fluorinating agents . The reaction mixture is stirred at room temperature for 24 hours, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., bromine, fluorine), oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be employed in the development of fluorescent probes and dyes for biological imaging.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine is unique due to the presence of both bromine and fluorine atoms on the benzothiazole ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. The compound’s unique structure makes it valuable for various research and industrial applications.

Properties

IUPAC Name

6-bromo-4,5-difluoro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2N2S/c8-2-1-3-6(5(10)4(2)9)12-7(11)13-3/h1H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPPBOWHBYIIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Br)F)F)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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